3-chloro-4-methoxy-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide
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Overview
Description
3-chloro-4-methoxy-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a complex side chain that includes a furan ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide typically involves multiple steps. One common approach is to start with 3-chloro-4-methoxybenzaldehyde, which undergoes a series of reactions to introduce the necessary functional groups and side chains. The key steps may include:
Formation of the Benzamide Core: The benzaldehyde is first converted to the corresponding benzamide through an amide formation reaction.
Introduction of the Side Chain: The side chain containing the furan and piperidine rings is introduced through a series of coupling reactions, such as Suzuki-Miyaura coupling.
Final Assembly: The final compound is assembled through additional coupling and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and scalable purification methods to ensure the compound is produced in sufficient quantities and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzene derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-chloro-4-formylbenzamide, while reduction of the chloro group can produce 4-methoxybenzamide.
Scientific Research Applications
3-chloro-4-methoxy-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and other bioactive compounds.
Biological Studies: Researchers use this compound to investigate its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. For example, it may inhibit an enzyme’s activity by binding to its active site or modulate receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxyaniline: This compound shares the chloro and methoxy groups but lacks the complex side chain.
4-chloro-3-methoxy-2-methylpyridine: Similar in having a chloro and methoxy group but differs in the core structure and side chains.
Uniqueness
3-chloro-4-methoxy-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide is unique due to its complex structure, which includes both a furan and piperidine ring. This complexity allows for diverse interactions with biological targets and potential applications in various fields. Its unique combination of functional groups and side chains distinguishes it from simpler analogs and contributes to its specific properties and activities.
Properties
Molecular Formula |
C21H27ClN2O3 |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C21H27ClN2O3/c1-14-8-10-24(11-9-14)18(20-6-4-15(2)27-20)13-23-21(25)16-5-7-19(26-3)17(22)12-16/h4-7,12,14,18H,8-11,13H2,1-3H3,(H,23,25) |
InChI Key |
ZCOPBYPCBHJRKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(CNC(=O)C2=CC(=C(C=C2)OC)Cl)C3=CC=C(O3)C |
Origin of Product |
United States |
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